2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine
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Overview
Description
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine is an organic compound that features a pyridine ring connected to an ethyl chain, which is further linked to another pyridine ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine typically involves the reaction of 2-bromoethylpyridine with pyridine-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include dimethyl sulfoxide and methanol, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}acetic acid
- 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethanol
- 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}benzene
Uniqueness
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine is unique due to its dual pyridine rings connected via a sulfur atom, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRPVQAVWZQTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578627 |
Source
|
Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157770-26-8 |
Source
|
Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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